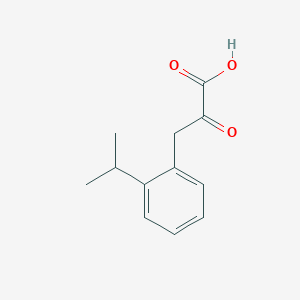
3-(2-Isopropylphenyl)-2-oxopropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isopropylphenyl)-2-oxopropanoic Acid is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)-2-oxopropanoic Acid typically involves the reaction of 2-isopropylphenylboronic acid with a suitable electrophile under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Isopropylphenyl)-2-oxopropanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(2-Isopropylphenyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(2-Isopropylphenyl)-2-oxopropanoic Acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological outcomes. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
- Ethyl Acetate
- Methyl Butyrate
Comparison
Compared to similar compounds, 3-(2-Isopropylphenyl)-2-oxopropanoic Acid is unique due to its specific structural features, such as the isopropyl group and the oxopropanoic acid moiety
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-oxo-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChIキー |
GJWADMBSKTYECO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
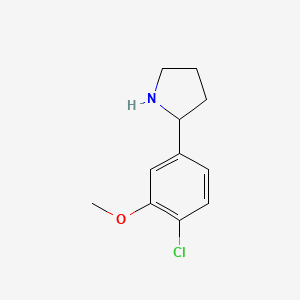

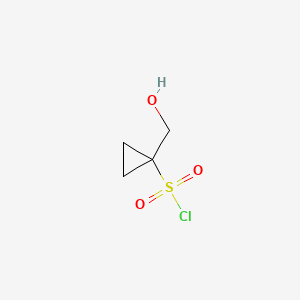
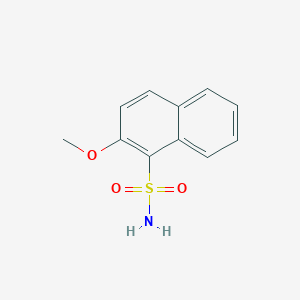
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)


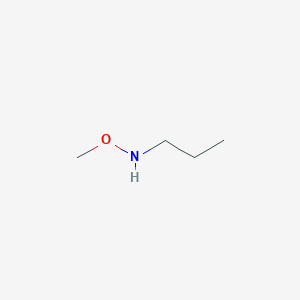
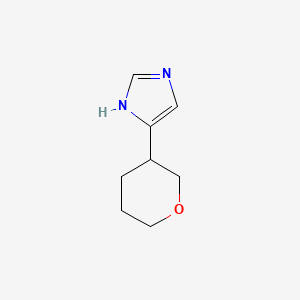

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
